(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate
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Overview
Description
®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H11NO3. It is a derivative of pyrrolidine, a five-membered lactam ring, and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate typically involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. This reaction can be carried out by heating without a solvent or by refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) .
Industrial Production Methods
In industrial settings, the production of ®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate often involves bulk manufacturing processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted pyrrolidine derivatives.
Scientific Research Applications
®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit glycogen synthase kinase-3 beta (GSK-3β), leading to modulation of immune responses and potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share a similar pyrrolidine core structure and exhibit various biological activities, including analgesic and antihypoxic effects.
5-Amino-pyrazoles: These compounds are versatile synthetic building blocks used in the synthesis of diverse heterocyclic scaffolds with significant pharmaceutical applications.
Uniqueness
®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological properties
Properties
IUPAC Name |
methyl (2R)-1-methyl-5-oxopyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-5(7(10)11-2)3-4-6(8)9/h5H,3-4H2,1-2H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAOXDQXQHQRFA-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494067 |
Source
|
Record name | Methyl 1-methyl-5-oxo-D-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122742-14-7 |
Source
|
Record name | Methyl 1-methyl-5-oxo-D-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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